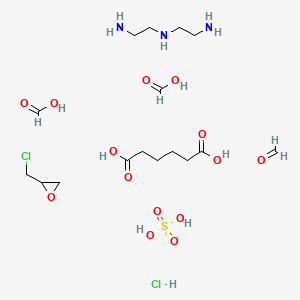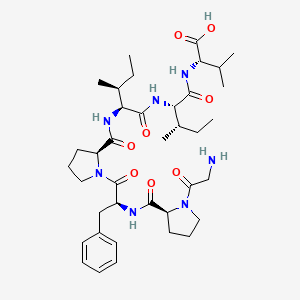
Tribenzylsulfonium iodide mercuric iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzylsulfonium iodide mercuric iodide is a chemical compound that combines the properties of tribenzylsulfonium iodide and mercuric iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribenzylsulfonium iodide mercuric iodide can be synthesized through the reaction of tribenzylsulfonium iodide with mercuric iodide. The reaction typically involves mixing an aqueous solution of tribenzylsulfonium iodide with an aqueous solution of mercuric iodide under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzylsulfonium iodide mercuric iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products. Substitution reactions result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Tribenzylsulfonium iodide mercuric iodide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tribenzylsulfonium iodide mercuric iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tribenzylsulfonium iodide mercuric iodide include:
Mercuric chloride: A related mercury compound with similar chemical properties.
Mercuric bromide: Another mercury compound used in similar applications.
Mercuric acetate: A mercury compound with different functional groups but similar reactivity.
Uniqueness
This compound is unique due to its combination of tribenzylsulfonium iodide and mercuric iodide, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other mercury compounds may not be suitable .
Propriétés
Numéro CAS |
73926-83-7 |
|---|---|
Formule moléculaire |
C21H21HgI3S |
Poids moléculaire |
886.8 g/mol |
Nom IUPAC |
mercury(2+);tribenzylsulfanium;triiodide |
InChI |
InChI=1S/C21H21S.Hg.3HI/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;;;;/h1-15H,16-18H2;;3*1H/q+1;+2;;;/p-3 |
Clé InChI |
MEYJXTAADZAMBQ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)C[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[I-].[I-].[I-].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)

![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)







![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
